molecular formula C7H7FN2O2 B1359261 5-Fluoro-2-methyl-4-nitroaniline CAS No. 633327-50-1

5-Fluoro-2-methyl-4-nitroaniline

Cat. No. B1359261
CAS RN: 633327-50-1
M. Wt: 170.14 g/mol
InChI Key: RZRYLRYVZYEYNR-UHFFFAOYSA-N
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Description

“5-Fluoro-2-methyl-4-nitroaniline” is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is an important organic synthesis intermediate .


Synthesis Analysis

The synthesis of “5-Fluoro-2-methyl-4-nitroaniline” can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Additionally, it can be synthesized by oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-methyl-4-nitroaniline” consists of a benzene ring with a fluorine atom attached at the fifth position, a methyl group at the second position, and a nitro group at the fourth position .


Chemical Reactions Analysis

“5-Fluoro-2-methyl-4-nitroaniline” exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .

Scientific Research Applications

Chemical Synthesis and Complex Formation

  • 5-Fluoro-2-methyl-4-nitroaniline is utilized in the synthesis of new complexes with metals like copper(II), nickel(II), and cobalt(II) (Devoto, Massacesi, Pinna, & Ponticelli, 1982). These complexes are characterized by their infrared, electronic spectra, and magnetic moments, indicating potential applications in materials science and coordination chemistry.

Role in Dye Manufacturing

  • The compound has significance in the United States as a novel dye intermediate. Its use extends to pharmaceuticals, insecticides, and further dye development (Bil, 2007).

Heterocyclic Chemistry

  • 5-Fluoro-2-methyl-4-nitroaniline serves as a precursor in the formation of heterocyclic systems containing bridgehead nitrogen atoms. It is involved in reactions leading to various fluoro-benzimidazolyl compounds, showcasing its utility in heterocyclic chemistry (Pujari, Sharma, Dahiya, Kumar, Murakami, & Tani, 1990).

Analytical Chemistry Applications

  • It is also studied for its properties in the synthesis of other chemicals, such as 2-fluoro-1,3-phenylenediamine, and its NMR parameters have been reported (Hudlický & Bell, 1974).

Synthesis of Sulfonated Derivatives

  • The compound is used in the synthesis of sulfonated derivatives of fluoroanilines, which has potential applications in various chemical synthesis processes (Courtin, 1982).

Optical and Electronic Applications

Interaction with Other Chemicals

  • Studies also focus on its interaction with other chemicals, such as the quenching of pyrene fluorescence by nitroanilines, which can provide insights into molecular interactions and photochemical properties (Agudelo‐Morales, Silva, Galian, & Pérez‐Prieto, 2012).

Mass Spectrometry

  • The mass spectral identification of isomeric fluoronitroanilines, including 5-Fluoro-2-methyl-4-nitroaniline, has been studied, highlighting its importance in analytical chemistry for identifying isomeric compounds (Fu & Rosenberg, 1980).

Synthesis of Antimalarial Drugs

  • It is also investigated in the synthesis of antimalarial drugs, such as 5-fluoroprimaquine, demonstrating its relevance in pharmaceutical research (O’Neill, Storr, & Park, 1998).

Surface Functionalization

properties

IUPAC Name

5-fluoro-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRYLRYVZYEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630218
Record name 5-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-4-nitroaniline

CAS RN

633327-50-1
Record name 5-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3.5 g of N-(5-fluoro-2-methyl-4-nitrophenyl)-acetamide in 5N hydrochloric acid was heated under reflux for 1 hour. After allowing to cool, the solution was neutralized with potassium carbonate, and extracted with 80 mL of ethylacetate. The organic layer was dried over anhydrous magnesium sulfate, allowed to pass through a silica gel pad, and then the solvent was distilled off under reduced pressure, to afford 2.69 g of the title compound as ocher crystals.
Quantity
3.5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The product from Step (a) (5.00 g, 29.9 mmol, 1 equiv) was dissolved in concentrated H2SO4 (30 mL) and cooled to 0° C. Concentrated HNO3 (2.2 mL) was added slowly via pipet, and the solution gradually became dark brown. After 30 minutes at 0° C., the reaction mixture was poured onto ice (˜200 mL), and the mixture was allowed to stir and warm to room temperature. The solid precipitate was collected by filtration and washed several times with water. The solid was suspended in 6N HCl (30 mL) and the mixture was heated to reflux for 5 hours, then stirred at room temperature for 18 hours. The reaction mixture was diluted with H2O and neutralized with solid K2CO3. The resulting precipitate was collected by filtration and rinsed several times with water, affording 2.82 g (55%) of the title compound as a brown solid. MS (ES+) m/e 171 [M+H].
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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Quantity
2.2 mL
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Reaction Step Two
Yield
55%

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